molecular formula C12H16N2O3 B1485138 (2E)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid CAS No. 2098158-27-9

(2E)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid

Cat. No. B1485138
CAS RN: 2098158-27-9
M. Wt: 236.27 g/mol
InChI Key: SCHLSYNCCIPTJJ-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid, also known as (2E)-3-oxan-4-ylmethyl-1H-pyrazol-4-ylprop-2-enoic acid, is an organic compound belonging to the class of carboxylic acids. It is a white, crystalline solid with a molecular formula of C7H8O3 and a molecular weight of 144.14 g/mol. This compound has been widely studied due to its potential applications in various fields, such as medicine and chemical synthesis.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and biological activity screening of related pyrazole derivatives have shown analgesic and antibacterial activities. These compounds were synthesized through reactions involving Claisen condensation, followed by various bi-nucleophiles to produce 1H-pyrazole derivatives (Oleshchuk et al., 2019).
  • Another study explored the crystal structures of pyrazole-containing compounds, highlighting the stereochemical peculiarities that prevent their transformation into other chemical structures through thermal intramolecular reactions (Borisova et al., 2016).
  • Research on a series of 1,2,3-triazolyl chalcone derivatives synthesized via Claisen–Schmidt condensation revealed their broad spectrum of anti-microbial, anti-oxidant activities, and some exhibited anti-cancer activities on breast cancer cell lines (Bhat et al., 2016).

Crystal Structure Analysis

  • The crystal structure of compounds related to pyrazole derivatives, such as 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, has been studied, providing insights into their molecular configurations and potential interactions in the solid state (Kumarasinghe et al., 2009).

Biological Activities

  • A variety of pyrazole derivatives have been synthesized and shown to possess potential antimicrobial and anti-inflammatory activities. These findings suggest a promising avenue for developing new therapeutic agents (Farghaly et al., 2001).

properties

IUPAC Name

(E)-3-[1-(oxan-4-ylmethyl)pyrazol-4-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-12(16)2-1-11-7-13-14(9-11)8-10-3-5-17-6-4-10/h1-2,7,9-10H,3-6,8H2,(H,15,16)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHLSYNCCIPTJJ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1CN2C=C(C=N2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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